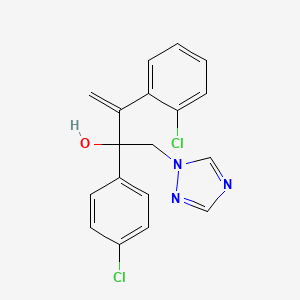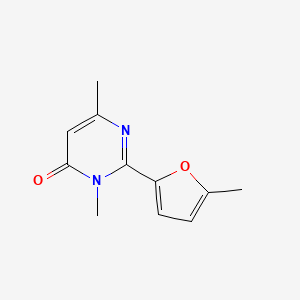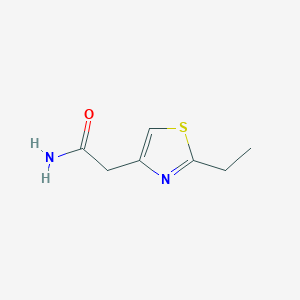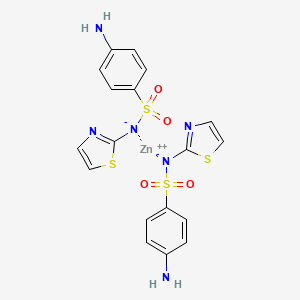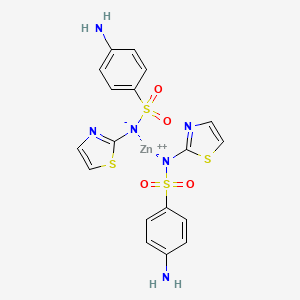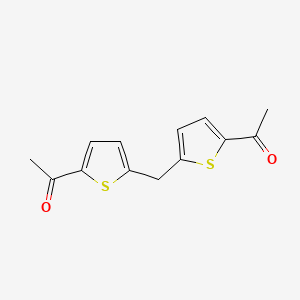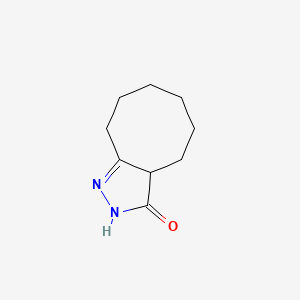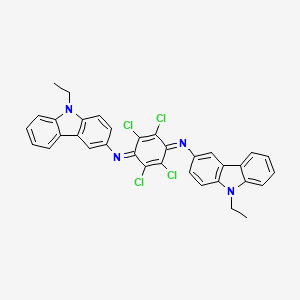
6-((4,6-Dichloro-1,3,5-triazin-2-yl)methylamino)-4-hydroxy-3-((4-methoxy-2-sulphophenyl)azo)naphthalene-2-sulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((4,6-Dichloro-1,3,5-triazin-2-yl)methylamino)-4-hydroxy-3-((4-methoxy-2-sulphophenyl)azo)naphthalene-2-sulphonic acid is a complex organic compound known for its vibrant color properties. This compound is part of the azo dye family, characterized by the presence of the azo group (-N=N-), which is responsible for its vivid coloration. Azo dyes are widely used in various industries, including textiles, food, and cosmetics, due to their stability and range of colors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4,6-Dichloro-1,3,5-triazin-2-yl)methylamino)-4-hydroxy-3-((4-methoxy-2-sulphophenyl)azo)naphthalene-2-sulphonic acid involves multiple steps. The process typically starts with the diazotization of 4-methoxy-2-sulphophenylamine, followed by coupling with 4-hydroxy-3-naphthalenesulphonic acid. The resulting intermediate is then reacted with 4,6-dichloro-1,3,5-triazine to form the final product. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Industrial methods may also involve additional purification steps, such as crystallization and filtration, to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
6-((4,6-Dichloro-1,3,5-triazin-2-yl)methylamino)-4-hydroxy-3-((4-methoxy-2-sulphophenyl)azo)naphthalene-2-sulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often altering its color properties.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The triazine ring allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and nucleophiles like amines or thiols. Reaction conditions vary but often involve specific pH levels, temperatures, and solvents to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction typically produces aromatic amines.
Aplicaciones Científicas De Investigación
6-((4,6-Dichloro-1,3,5-triazin-2-yl)methylamino)-4-hydroxy-3-((4-methoxy-2-sulphophenyl)azo)naphthalene-2-sulphonic acid has several scientific research applications:
Chemistry: Used as a model compound in studies of azo dye synthesis and reactivity.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent due to its ability to bind to specific biological targets.
Industry: Utilized in the production of colored materials, such as textiles, plastics, and inks.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with molecular targets through the azo group and the triazine ring. The azo group can participate in electron transfer reactions, while the triazine ring can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can lead to changes in the structure and function of the target molecules, resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
6-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(phenyldiazenyl)naphthalene-2,7-diylbis(hydrogen sulfite): A similar azo dye with different substituents on the naphthalene ring.
9-(4,6-Dichloro-1,3,5-triazin-2-yl)-9H-carbazole: A compound with a carbazole moiety instead of the naphthalene ring.
Uniqueness
6-((4,6-Dichloro-1,3,5-triazin-2-yl)methylamino)-4-hydroxy-3-((4-methoxy-2-sulphophenyl)azo)naphthalene-2-sulphonic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use.
Propiedades
Número CAS |
93858-26-5 |
|---|---|
Fórmula molecular |
C21H16Cl2N6O8S2 |
Peso molecular |
615.4 g/mol |
Nombre IUPAC |
6-[(4,6-dichloro-1,3,5-triazin-2-yl)-methylamino]-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C21H16Cl2N6O8S2/c1-29(21-25-19(22)24-20(23)26-21)11-4-3-10-7-16(39(34,35)36)17(18(30)13(10)8-11)28-27-14-6-5-12(37-2)9-15(14)38(31,32)33/h3-9,30H,1-2H3,(H,31,32,33)(H,34,35,36) |
Clave InChI |
UUGKXDOFUYJCQB-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC2=C(C(=C(C=C2C=C1)S(=O)(=O)O)N=NC3=C(C=C(C=C3)OC)S(=O)(=O)O)O)C4=NC(=NC(=N4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


